molecular formula C14H14Na6O14 B1574273 DL-threo-2-methylisocitrate sodium

DL-threo-2-methylisocitrate sodium

Cat. No. B1574273
M. Wt: 544.19
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DL-threo-2-methylisocitrate is a substrate of isocitrate lyase 1(ICL1).  The Km of purified recombinant ICL1 for threo-D(s)L(s)-isocitrate (ICA) was determined to be 188 μM using Michaelis-Menten non-linear least squares fit, with a kcat of 5.24 s-1. The Km for DL-threo-2-methylisocitrate (MICA) was approximately fourfold higher at 718 μM with a kcat of 1.25 s-1.

Scientific Research Applications

Pharmacokinetics and Pharmacology of Methylphenidate Isomers

DL-threo-2-methylisocitrate sodium, as an isomer of Methylphenidate, has been studied for its pharmacokinetics and pharmacology. One study indicates that the drug exists in two enantiomers, d-threo-methylphenidate and l-threo-methylphenidate, each showing different plasma concentrations based on administration route and formulation. This research provides insight into the pharmacological profile of the isomers, focusing on catecholamine-selective reuptake inhibition, which is relevant for their efficacy and side effects (Heal & Pierce, 2006).

Comparative Pharmacodynamics

Comparative studies have been conducted on the pharmacodynamics of different methylphenidate isomers, including DL-threo-2-methylisocitrate sodium. One research shows that different formulations of d-threo-methylphenidate and DL-threo-methylphenidate have a dose-related response in treating ADHD symptoms. This study adds to our understanding of the efficacy of the isomers in reducing ADHD symptoms and increasing academic productivity (Quinn et al., 2004).

Role in Propionate Metabolism

A study on Escherichia coli and Aspergillus nidulans has identified the role of DL-threo-2-methylisocitrate in propionate metabolism. The enzyme 2-methylisocitrate lyase, which is involved in the methylcitrate cycle, catalyzes the cleavage of 2-methylisocitrate. This finding is crucial for understanding the propionate oxidation pathway in different organisms (Brock et al., 2001).

Synthesis of Optically Pure Derivatives

The synthesis of optically pure derivatives of beta-hydroxyaspartate, including DL-threo-beta-benzyloxyaspartate (DL-TBOA), has been explored to examine interactions with glutamate transporters. This research is significant for developing potent blockers for excitatory amino acid transporters, contributing to neurological studies (Shimamoto et al., 2000).

properties

Product Name

DL-threo-2-methylisocitrate sodium

Molecular Formula

C14H14Na6O14

Molecular Weight

544.19

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.